molecular formula C6H7N3O B074858 3-Pyridylamidoxime CAS No. 1594-58-7

3-Pyridylamidoxime

Cat. No.: B074858
CAS No.: 1594-58-7
M. Wt: 137.14 g/mol
InChI Key: AQBMQGDKWIPBRF-UHFFFAOYSA-N
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Mechanism of Action

3-Pyridylamidoxime, also known as N’-hydroxypyridine-3-carboximidamide, N-Hydroxynicotinimidamide, or (Z)-N’-hydroxynicotinimidamide, is a chemical compound with the empirical formula C6H7N3O . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s been suggested that it may have an impact on the respiratory system .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It’s been suggested that it may be used in the synthesis of 3-(3-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole

Safety and Hazards

While specific safety and hazard information for N’-hydroxypyridine-3-carboximidamide is not available in the search results, it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Chemical Reactions Analysis

3-Pyridylamide oxime undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce corresponding amines .

Properties

CAS No.

1594-58-7

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9)

InChI Key

AQBMQGDKWIPBRF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N\O)/N

SMILES

C1=CC(=CN=C1)C(=NO)N

Canonical SMILES

C1=CC(=CN=C1)C(=NO)N

Appearance

Assay:≥98%A crystalline solid

1594-58-7

Pictograms

Irritant

Synonyms

N-Hydroxynicotinamidine; NSC 208697; NSC 220324

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (1.3 g) and sodium carbonate (2.0 g) were added to a mixed solution of 3-cyanopyridine in methanol (10 ml)/water (10 ml) and the mixture was stirred at 100° C. for 2.5 hours. After distilling off the solvent under reduced pressure, water was added to the residue and extracted with tetrahydrofuran, and the organic layer was washed with saturated brine. The organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to obtain N′-hydroxypyridine-3-carboximidamide (1.3 g) as a colorless oily substance.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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